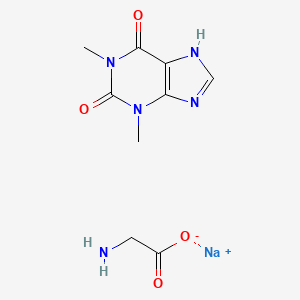

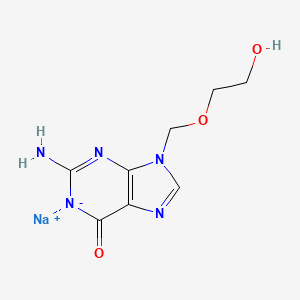

Theophylline Sodium Glycinate

Overview

Description

Theophylline Sodium Glycinate is a compound that combines theophylline, a methylxanthine derivative, with glycine, an amino acid. Theophylline is known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . The combination with glycine aims to enhance the solubility and reduce the gastric irritation commonly associated with theophylline .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline Sodium Glycinate is prepared by combining theophylline with sodium hydroxide and glycine. The process involves dissolving theophylline in sodium hydroxide to form a ropy suspension, followed by the addition of glycine. The mixture is then heated gently to effect solution and filtered to remove any undissolved material .

Industrial Production Methods: In industrial settings, the preparation involves mixing equimolecular proportions of theophylline sodium and glycine, buffered with an additional mole of glycine. The mixture is dried at 105°C for four hours to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Theophylline Sodium Glycinate undergoes various chemical reactions, including:

Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the purine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: 1,3-dimethyluric acid.

Reduction Products: Reduced forms of theophylline.

Substitution Products: Various alkylated or acylated derivatives of theophylline.

Scientific Research Applications

Theophylline Sodium Glycinate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying methylxanthine derivatives and their interactions.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic AMP.

Medicine: Utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Industry: Employed in the formulation of pharmaceuticals to enhance solubility and reduce gastric irritation.

Mechanism of Action

Theophylline Sodium Glycinate exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: Theophylline inhibits type III and type IV phosphodiesterase, leading to increased levels of cyclic AMP in smooth muscle cells, resulting in bronchodilation.

Adenosine Receptor Blockade: Theophylline blocks adenosine receptors, preventing bronchoconstriction mediated by adenosine.

Histone Deacetylase Activation: Theophylline activates histone deacetylase, which may contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

Theobromine: Another methylxanthine derivative found in cocoa and chocolate, with similar pharmacological effects but less potent.

Caffeine: A widely consumed methylxanthine with stimulant effects on the central nervous system, commonly found in coffee and tea.

Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and reduce irritation.

Uniqueness: Theophylline Sodium Glycinate is unique due to its combination with glycine, which enhances its solubility and reduces gastric irritation compared to other theophylline derivatives .

Properties

IUPAC Name |

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

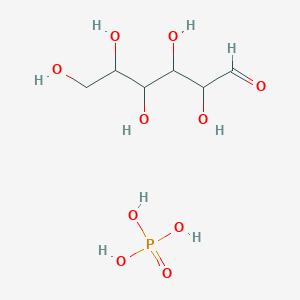

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905845 | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8000-10-0, 10092-68-9 | |

| Record name | Theophylline sodium glycinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sodium salt, compd. with theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE SODIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10774667.png)

![sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10774683.png)

![4-(cyclohexylmethyl)-1-[1-[2-[(2,3-dioxo-6-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774687.png)